4-Tert-butoxy-3-(trifluoromethyl)phenol
Description
4-Tert-butoxy-3-(trifluoromethyl)phenol is a phenolic compound featuring a hydroxyl group at position 1, a tert-butoxy group at position 4, and a trifluoromethyl (CF₃) group at position 3. The tert-butoxy group is a bulky, electron-donating substituent, while the CF₃ group is strongly electron-withdrawing. This combination of substituents creates a unique electronic and steric profile, influencing properties such as acidity, solubility, and reactivity.
Properties
Molecular Formula |
C11H13F3O2 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,3)16-9-5-4-7(15)6-8(9)11(12,13)14/h4-6,15H,1-3H3 |
InChI Key |
XRQUYZBOPPOZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-(trifluoromethyl)phenol typically involves the introduction of the tert-butoxy and trifluoromethyl groups onto a phenol ring. One common method is through the reaction of 4-hydroxybenzotrifluoride with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the tert-butoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.
Scientific Research Applications
4-Tert-butoxy-3-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Tert-butoxy-3-(trifluoromethyl)phenol exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tert-butoxy group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key compounds for comparison include:
Key Observations:
- Acidity: Electron-withdrawing groups (e.g., NO₂ in TFM) significantly lower pKa compared to electron-donating groups (e.g., tert-butoxy). TFM (pKa ~2.5) is far more acidic than this compound (estimated pKa ~8–10) due to the nitro group’s strong deactivating effect .
- Thermal Stability: Bulky substituents (e.g., tert-butoxy) may enhance thermal stability by hindering molecular degradation, as seen in related compounds like 4-sec-butyl-2,6-di-tert-butylphenol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
